

Propionitrile: A Comprehensive Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental properties of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of the core characteristics of **propionitrile**, a versatile aliphatic nitrile.

Propionitrile (CH₃CH₂CN), also known as ethyl cyanide or propanenitrile, is a colorless liquid with a sweet, ethereal odor.[1][2] It serves as a valuable solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[3] This guide summarizes its physical, chemical, and spectroscopic properties, details experimental protocols for its handling and analysis, and explores its metabolic pathways and toxicological profile.

Core Properties of Propionitrile

Propionitrile is a volatile and flammable liquid, and appropriate safety precautions should always be taken when handling it.[4][5] It is miscible with several common organic solvents like alcohol, ether, and dimethylformamide.[6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **propionitrile** is presented in the table below for easy reference.



Property	Value	References
Molecular Formula	C₃H₅N	[1][7][8]
Molecular Weight	55.08 g/mol	[1][4][7][8]
CAS Number	107-12-0	[2][5][6]
Appearance	Colorless liquid	[1][4][7][9]
Odor	Sweetish, ethereal	[1][4][9]
Density	0.772 g/mL at 25 °C	[5][6][10][11][12][13]
Boiling Point	97 °C	[2][4][5][6][7][11][12][13][14]
Melting Point	-93 °C	[4][5][6][11][12][13]
Solubility in Water	11.9 g/100 g at 40 °C	[4][5][6][9][10]
Vapor Pressure	53.33-63.195 hPa at 22.05-25 °C	[5][6]
Refractive Index (n20/D)	1.366	[2][5][6][10][11][12][13]
Flash Point	6 °C (43 °F)	[2][12]
Explosive Limits	3.1-14% (v/v)	[5][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **propionitrile**. Key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.



Spectroscopy	Key Data and Observations	References
¹ H NMR	In CDCl ₃ , signals are observed at approximately 1.30 ppm (triplet, 3H, CH ₃) and 2.36 ppm (quartet, 2H, CH ₂).	
¹³ C NMR	In CDCl ₃ , characteristic peaks appear around 10.6 ppm (CH ₃), 10.9 ppm (CH ₂), and 121.0 ppm (CN).	[15]
IR Spectroscopy	A sharp, characteristic peak for the nitrile group (C≡N) stretch is observed around 2250 cm ⁻¹ .	[10]
Mass Spectrometry	The molecular ion peak (M+) is observed at m/z = 55. Common fragments include [M-1]+ (m/z = 54) and fragments resulting from the loss of methyl and ethyl groups.	[1][16]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **propionitrile** are essential for researchers.

Synthesis of Propionitrile via Dehydration of Propionamide

A common laboratory-scale synthesis of **propionitrile** involves the dehydration of propionamide.

Materials:

Propionamide



- Phosphorus pentoxide (P2O5) or other suitable dehydrating agent
- Sand
- Distillation apparatus
- Heating mantle

Procedure:

- Thoroughly mix propionamide with an equal weight of phosphorus pentoxide and twice the weight of sand in a dry flask. The sand helps to moderate the reaction.
- Assemble a simple distillation apparatus with the flask.
- Gently heat the mixture. **Propionitrile** will start to distill over.
- Collect the distillate, which is crude propionitrile.
- The crude product can then be purified by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is an effective method for purifying **propionitrile** from impurities with different boiling points.[13]

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Condenser
- · Receiving flask
- Thermometer
- Heating mantle



Boiling chips

Procedure:

- Place the crude **propionitrile** in the round-bottom flask with a few boiling chips.
- Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
 [11]
- · Begin heating the flask gently.
- Monitor the temperature at the top of the column. The temperature will rise and then stabilize
 at the boiling point of the most volatile component.
- Discard the initial fraction (forerun), which may contain lower-boiling impurities.
- Collect the fraction that distills at a constant temperature corresponding to the boiling point of propionitrile (97 °C).[11]
- Stop the distillation before the flask runs dry to avoid the formation of potentially explosive residues.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of volatile compounds like **propionitrile**.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
- Injector Temperature: 250 °C
- Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation.



- · Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron ionization (EI) at 70 eV.
- Mass Range: Scan from a low m/z (e.g., 35) to a value greater than the molecular weight of propionitrile (e.g., 100).

Sample Preparation: Samples should be diluted in a suitable volatile solvent (e.g., dichloromethane, methanol) to an appropriate concentration (e.g., 1-10 ppm) before injection. [17][18]

Visualizations Chemical Structure of Propionitrile

Caption: Ball-and-stick model of the propionitrile molecule.

Experimental Workflow for Synthesis and Purification



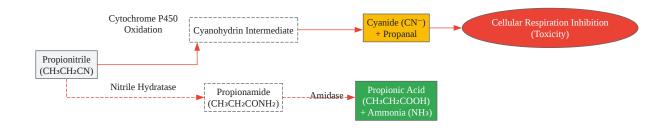
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Caption: Workflow for the synthesis and purification of **propionitrile**.

Metabolic and Signaling Pathways Metabolic Pathway of Propionitrile

The primary metabolic pathway of toxicological significance for **propionitrile** involves its conversion to cyanide by cytochrome P450 enzymes in the liver.[19] This process is a critical determinant of its toxicity. Another metabolic route involves enzymatic hydrolysis to propionic acid and ammonia.[4]





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